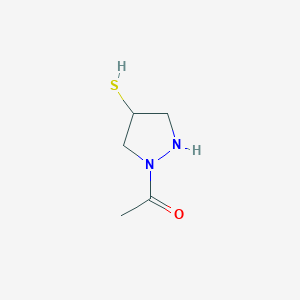

1-(4-Sulfanylpyrazolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

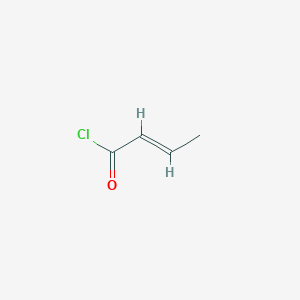

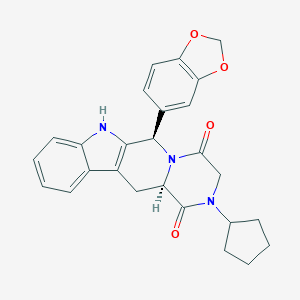

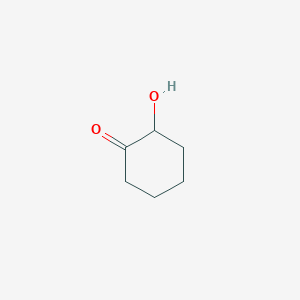

1-(4-Sulfanylpyrazolidin-1-yl)ethanone, also known as SPY, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a pyrazolidine derivative that contains a thiol group, which makes it a versatile building block for the synthesis of various functional materials.

Wissenschaftliche Forschungsanwendungen

1-(4-Sulfanylpyrazolidin-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-Sulfanylpyrazolidin-1-yl)ethanone has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor activities. It has been suggested that the thiol group in 1-(4-Sulfanylpyrazolidin-1-yl)ethanone plays a crucial role in its biological activity by scavenging free radicals and regulating the redox balance in cells. In agriculture, 1-(4-Sulfanylpyrazolidin-1-yl)ethanone has been used as a plant growth regulator, which can enhance the yield and quality of crops. In materials science, 1-(4-Sulfanylpyrazolidin-1-yl)ethanone has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and porous polymers.

Wirkmechanismus

The mechanism of action of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone is not fully understood, but it is believed to involve the interaction of the thiol group with various biomolecules, such as proteins and DNA. The thiol group in 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can act as a nucleophile, which can form covalent bonds with electrophilic sites in biomolecules. This covalent modification can alter the structure and function of biomolecules, leading to various biological effects.

Biochemische Und Physiologische Effekte

1-(4-Sulfanylpyrazolidin-1-yl)ethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. In vitro studies have demonstrated that 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the oxidative stress in cells. In vivo studies have shown that 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can suppress the growth of various tumor cells, such as breast cancer and lung cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone is its versatility as a building block for the synthesis of various functional materials. The thiol group in 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can be easily modified to introduce different functional groups, which can tune the properties of the resulting materials. Another advantage of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone is its high yield and purity, which makes it a cost-effective and reliable starting material for various research projects. However, one of the limitations of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone is its potential toxicity, especially at high concentrations. Therefore, careful handling and proper safety precautions should be taken when working with this compound.

Zukünftige Richtungen

There are many future directions for research on 1-(4-Sulfanylpyrazolidin-1-yl)ethanone. One potential direction is to explore its potential applications in drug discovery and development. The thiol group in 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can be used as a pharmacophore for the design of novel drugs that target various diseases, such as cancer and inflammation. Another direction is to investigate the mechanism of action of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone in more detail, especially its interaction with biomolecules. This can provide insights into the biological effects of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone and help to design more effective therapeutic agents. Finally, the synthesis and modification of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can be further optimized to improve its properties and expand its potential applications in various fields.

Synthesemethoden

1-(4-Sulfanylpyrazolidin-1-yl)ethanone can be synthesized through a simple one-pot reaction between 4-hydroxyacetophenone and thiourea in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of an intermediate imine, which is then reduced by hydrogen sulfide to yield the final product. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

Eigenschaften

CAS-Nummer |

128225-52-5 |

|---|---|

Produktname |

1-(4-Sulfanylpyrazolidin-1-yl)ethanone |

Molekularformel |

C5H10N2OS |

Molekulargewicht |

146.21 g/mol |

IUPAC-Name |

1-(4-sulfanylpyrazolidin-1-yl)ethanone |

InChI |

InChI=1S/C5H10N2OS/c1-4(8)7-3-5(9)2-6-7/h5-6,9H,2-3H2,1H3 |

InChI-Schlüssel |

DYXZHIRWUONWEX-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CC(CN1)S |

Kanonische SMILES |

CC(=O)N1CC(CN1)S |

Synonyme |

4-Pyrazolidinethiol, 1-acetyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.